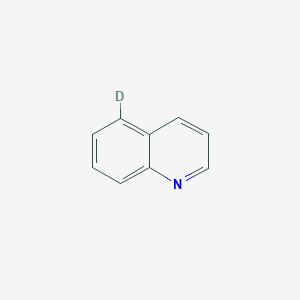
5-Deuterioquinoline
描述
5-Deuterioquinoline is a deuterated derivative of quinoline, a heterocyclic aromatic compound with a nitrogen atom at position 1 of its fused benzene-pyridine ring system. The deuterium atom replaces hydrogen at the 5th position (C-5), making it a valuable isotopic analog for research applications. Deuterated compounds like this compound are extensively used in nuclear magnetic resonance (NMR) spectroscopy due to deuterium’s distinct nuclear spin properties, which reduce signal splitting and simplify spectral analysis .
Its primary applications include mechanistic studies in organic chemistry, metabolic tracing, and as an internal standard in analytical chemistry .
属性
分子式 |
C9H7N |
|---|---|
分子量 |
130.16 g/mol |
IUPAC 名称 |
5-deuterioquinoline |
InChI |
InChI=1S/C9H7N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-7H/i4D |
InChI 键 |
SMWDFEZZVXVKRB-QYKNYGDISA-N |
手性 SMILES |
[2H]C1=C2C=CC=NC2=CC=C1 |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=N2 |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
Quinoline-5-D can be synthesized through various methods, including:
Skraup Synthesis: This classical method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde.
Doebner-Miller Reaction: This method involves the reaction of aniline with α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production of quinoline-5-D typically involves the Skraup synthesis due to its high yield and scalability. The reaction conditions are optimized to ensure maximum efficiency and minimal environmental impact .
化学反应分析
Types of Reactions
Quinoline-5-D undergoes various chemical reactions, including:
Oxidation: Quinoline-5-D can be oxidized using potassium permanganate to form quinoline N-oxide.
Substitution: Electrophilic substitution reactions, such as nitration and bromination, occur at the C-5 and C-8 positions of quinoline-5-D.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Nitration: Fuming nitric acid and sulfuric acid.
Bromination: Bromine in the presence of silver sulfate.
Major Products
Oxidation: Quinoline N-oxide.
Reduction: Tetrahydroquinoline.
Nitration: 5-nitroquinoline and 8-nitroquinoline.
Bromination: 5-bromoquinoline and 8-bromoquinoline.
科学研究应用
Quinoline-5-D has a wide range of applications in scientific research, including:
Medicinal Chemistry: Quinoline-5-D derivatives are used in the development of antimalarial, anticancer, and antibacterial drugs.
Synthetic Organic Chemistry: Quinoline-5-D serves as a building block for the synthesis of various heterocyclic compounds.
Industrial Chemistry: Quinoline-5-D is used in the production of dyes, pH indicators, and other organic compounds.
Biological Research: Quinoline-5-D derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
作用机制
The mechanism of action of quinoline-5-D involves its interaction with various molecular targets and pathways. For example, quinoline-5-D derivatives used as antimalarial agents interfere with the digestion of host-derived hemoglobin in the parasite’s digestive vacuole . In antibacterial applications, quinoline-5-D derivatives inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to cell death .
相似化合物的比较
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
The following compounds share structural similarities with 5-Deuterioquinoline, differing primarily in substituents at the C-5 position:
Key Observations :
- Electronic Effects: Chloro (-Cl) and nitro (-NO₂) groups are electron-withdrawing, enhancing electrophilic reactivity in synthetic pathways, whereas deuterium (-D) has minimal electronic impact but alters isotopic properties .
- Functional Versatility : Methoxy (-OCH₃) and dioxolane groups improve solubility in polar solvents, broadening utility in aqueous reaction systems .
Functional Analogues
Deuterated pharmaceuticals like Ofloxacin-d₃ (CAS 82419-36-1) share functional similarities with this compound. Ofloxacin-d₃, a deuterated antibiotic, is used to study drug metabolism and trace isotopic distribution in biological systems, mirroring this compound’s role in mechanistic research .
Research Findings and Comparative Analysis
Spectroscopic Utility
- NMR Applications: this compound’s deuterium atom eliminates spin-spin coupling with adjacent protons, simplifying complex NMR spectra. In contrast, non-deuterated analogs like 5-Chloroisoquinoline produce split signals, complicating structural elucidation .
- Mass Spectrometry : Deuterium incorporation increases molecular mass by 1 Da per substitution, enabling precise tracking in isotopic labeling experiments .
Data Tables
Table 1: Comparative Physicochemical Properties
| Property | This compound | 5-Chloroisoquinoline | 5-Nitroisoquinoline |
|---|---|---|---|
| Molecular Weight (g/mol) | 144.17 | 163.61 | 174.16 |
| LogP (Predicted) | ~2.1 | ~2.8 | ~1.5 |
| Solubility (Water) | Low | Very low | Moderate |
| Key Application | Isotopic tracer | Kinase inhibitors | Agrochemical synthesis |
Table 2: Research Impact by Substituent
| Substituent | Advantages | Limitations |
|---|---|---|
| -D | Enhanced metabolic stability, NMR simplicity | No direct pharmacological activity |
| -Cl | High reactivity in cross-coupling reactions | Toxicity concerns in drug development |
| -NO₂ | Versatile precursor for explosives and dyes | Environmental persistence |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


